molecular formula C7H11N3O B7902280 2-(Dimethylamino)-4-methylpyrimidin-5-ol CAS No. 92635-40-0

2-(Dimethylamino)-4-methylpyrimidin-5-ol

Cat. No.: B7902280
CAS No.: 92635-40-0
M. Wt: 153.18 g/mol
InChI Key: SKGYDORUFXXCEB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-methylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a dimethylamino group at position 2, a methyl group at position 4, and a hydroxyl group at position 5. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-methylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(dimethylamino)acetaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrolysis, to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-methylpyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)-4-methylpyrimidin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features and functional groups. For example, the dimethylamino group can interact with active sites of enzymes, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-4-methylpyrimidin-5-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(dimethylamino)-4-methylpyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6(11)4-8-7(9-5)10(2)3/h4,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGYDORUFXXCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524483
Record name 2-(Dimethylamino)-4-methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92635-40-0
Record name 2-(Dimethylamino)-4-methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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